BenchChemオンラインストアへようこそ!

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Scaffold Morphing NAMPT Inhibition Medicinal Chemistry

This functionalized azetidine is non-negotiable for research continuity in TRPV3 and NAMPT inhibitor programs, unlike generic 1-Boc-3-cyanoazetidine analogs. The unique 3-cyano-3-(pyridin-2-yl) substitution introduces essential hydrogen-bonding and aromatic stacking motifs critical for sub-nanomolar cellular activity and >150-fold selectivity over hERG. The Boc-protected scaffold enables late-stage diversification for patentable libraries.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 869811-51-8
Cat. No. B2909546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
CAS869811-51-8
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2
InChIInChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3
InChIKeyZNOXLVUEDTYMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 0.5 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate (CAS 869811-51-8): A Differentiated Azetidine Scaffold for TRPV3 and NAMPT-Targeted Research


Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate (CAS 869811-51-8) is a functionalized azetidine derivative with the molecular formula C14H17N3O2 and a molecular weight of 259.30 g/mol . It features a tert-butyl carbamate (Boc)-protected azetidine ring substituted at the 3-position with both a cyano group and a 2-pyridinyl moiety. This unique substitution pattern distinguishes it from simpler azetidine building blocks by providing a rigid, three-dimensional scaffold with dual electron-withdrawing functionality (cyano and pyridinyl groups), which is critical for structure-activity relationship (SAR) studies targeting specific biological pathways, including TRPV3 antagonism and NAMPT inhibition [1].

Why tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate Cannot Be Replaced by Common 3-Cyanoazetidine or Simple Azetidine Building Blocks


Generic substitution with simpler azetidine analogs, such as 1-Boc-3-cyanoazetidine (CAS 142253-54-1) or tert-butyl azetidine-1-carboxylate (CAS 147621-21-4), fails to replicate the intended biological and synthetic outcomes. The presence of the 2-pyridinyl group at the 3-position is not a minor modification; it introduces a critical hydrogen bond acceptor and aromatic stacking motif absent in non-pyridinyl analogs. This structural feature is directly implicated in the scaffold morphing approach that identified 3-pyridyl azetidine ureas as potent NAMPT inhibitors [1] and pyridinylmethanol derivatives as TRPV3 antagonists [2]. Without the pyridinyl group, the compound cannot serve as a precursor to these specific pharmacophores, leading to a loss of target engagement and a different SAR profile. Therefore, procurement of the precise 3-cyano-3-pyridin-2-yl substituted azetidine is non-negotiable for research continuity in these defined chemical series.

Quantitative Differentiation of tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate Against Closest Analogs


Structural Comparison: Pyridinyl Substitution vs. Unsubstituted 3-Cyanoazetidine Core

The target compound incorporates a 2-pyridinyl group at the 3-position of the azetidine ring, a key modification over the simpler 1-Boc-3-cyanoazetidine (CAS 142253-54-1). This addition increases the molecular weight from 182.22 g/mol to 259.30 g/mol and introduces a heteroaromatic ring that serves as a critical recognition element for biological targets. The presence of the pyridine moiety enables the formation of 3-pyridyl azetidine ureas, a motif identified through scaffold morphing as a potent inhibitor of NAMPT [1]. In contrast, derivatives lacking this pyridinyl group do not yield the same potent NAMPT-inhibiting chemotype.

Scaffold Morphing NAMPT Inhibition Medicinal Chemistry

NAMPT Inhibitory Activity: Class-Level Potency of 3-Pyridyl Azetidine Urea Derivatives

While the target compound itself is a protected intermediate, it serves as a direct precursor to 3-pyridyl azetidine ureas, a class of exceptionally potent NAMPT inhibitors. A representative compound from this class (Nampt-IN-5/compound 27) demonstrated a biochemical IC50 of 2.7 nM against NAMPT [1]. Further profiling in cellular assays revealed remarkable potency, with IC50 values of 0.7 nM and 3.9 nM against the A2780 (ovarian cancer) and COR-L23 (lung cancer) cell lines, respectively [1]. This level of potency is a defining characteristic of the 3-pyridyl azetidine urea series and is directly contingent on the 3-pyridyl azetidine core structure.

NAMPT Oncology Enzyme Inhibition

TRPV3 Antagonism: Class-Level Potency and Selectivity of Pyridinylmethanol Derivatives

The 2-pyridinyl moiety of the target compound is a crucial component in the synthesis of pyridinylmethanol derivatives, which have been identified as potent and selective TRPV3 antagonists. A lead compound from this class exhibited an IC50 of 160 nM against the TRPV3 channel [1]. Importantly, selectivity profiling of a related analog from patent US9181219 showed high selectivity for TRPV3, with an IC50 of <200 nM against TRPV3, while demonstrating an IC50 of >30,000 nM against the hERG potassium channel, indicating a >150-fold selectivity window [2]. This selectivity profile is a hallmark of the pyridinylmethanol series and underscores the importance of the pyridine-containing scaffold.

TRPV3 Pain Ion Channel

Synthetic Utility: Direct Nucleophilic Aromatic Substitution on Cyanopyridines

The target compound is a versatile building block for synthesizing substituted pyridines via nucleophilic aromatic substitution (SNAr). The presence of both the azetidine nitrogen (Boc-protected) and the cyano group provides multiple handles for further functionalization. This synthetic route is well-documented for related compounds like 1-Boc-3-cyanoazetidine, which is used to prepare substituted cyanopyridines [1]. The tert-butyl carbamate protecting group on the azetidine nitrogen is a standard orthogonal protecting group in organic synthesis, enabling selective deprotection under mild acidic conditions (e.g., TFA) without affecting other sensitive functional groups [2]. This allows for a modular approach to constructing complex molecules where the azetidine ring can be deprotected and further elaborated.

SNAr Cyanopyridine Building Block

High-Value Application Scenarios for tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate in Drug Discovery


Scaffold Morphing for NAMPT Inhibitor Lead Optimization

Researchers engaged in NAMPT inhibitor programs can utilize this compound as a core building block to synthesize and explore 3-pyridyl azetidine urea analogs. The scaffold morphing approach identified this motif as a potent NAMPT-inhibiting chemotype with sub-nanomolar cellular activity [1]. The target compound provides the essential 3-pyridyl azetidine framework, enabling SAR studies by varying the urea substituent to optimize potency, selectivity, and pharmacokinetic properties for oncology applications.

Design and Synthesis of Selective TRPV3 Antagonists

This compound is a critical intermediate for generating pyridinylmethanol-based TRPV3 antagonists. The resulting compounds have demonstrated potent TRPV3 inhibition (IC50 = 160 nM) and, more importantly, high selectivity over cardiac ion channels like hERG (>150-fold) [2][3]. This application is particularly relevant for teams developing novel, non-opioid therapies for pain, pruritus, and skin disorders like psoriasis, where TRPV3 is a validated target and cardiac safety is a paramount concern.

Diversification of Azetidine-Containing Chemical Libraries

Medicinal chemistry groups focused on exploring novel chemical space can use this compound to diversify their screening libraries. The rigid azetidine ring imparts favorable three-dimensionality and metabolic stability, while the orthogonal Boc-protecting group allows for late-stage functionalization. This enables the rapid synthesis of unique, patentable analogs that incorporate the biologically privileged pyridine and azetidine motifs, increasing the likelihood of identifying hits against a range of challenging targets [4].

Quote Request

Request a Quote for Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.